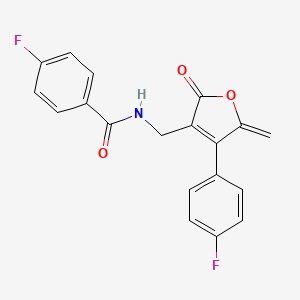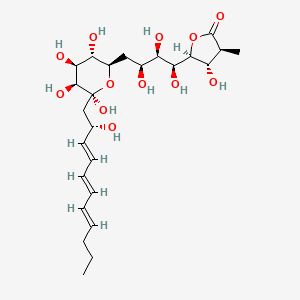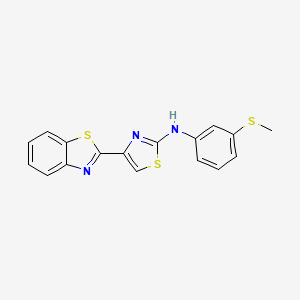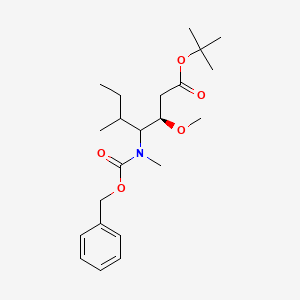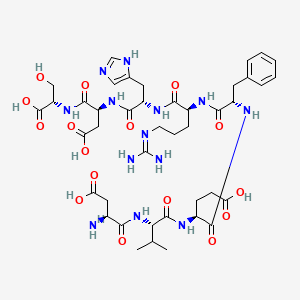
H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH is a peptide consisting of eight amino acids: aspartic acid, valine, glutamic acid, phenylalanine, arginine, histidine, aspartic acid, and serine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated synthesizers that follow similar principles as SPPS. The process is optimized for efficiency and yield, ensuring high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides like H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH can undergo various chemical reactions, including:
Oxidation: Involving the conversion of amino acid side chains, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction of disulfide bonds in cysteine residues.
Substitution: Replacement of specific amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Specific amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides, while substitution can result in peptides with altered sequences and properties.
Wissenschaftliche Forschungsanwendungen
Peptides like H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.
Biology: Serve as substrates for enzymes, signaling molecules, and components of larger protein complexes.
Medicine: Investigated for therapeutic potential in treating diseases, including cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays, drug delivery systems, and as standards in analytical techniques.
Wirkmechanismus
The mechanism by which peptides exert their effects involves interactions with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter cellular functions. The specific mechanism depends on the peptide’s sequence and structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-OH
- H-Asp-Val-Glu-Phe-Arg-His-Asp-Gly-OH
- H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-Gly-OH
Uniqueness
H-Asp-Val-Glu-Phe-Arg-His-Asp-Ser-OH is unique due to its specific sequence, which determines its biological activity and interactions. Variations in the sequence can lead to differences in stability, solubility, and binding affinity to molecular targets.
This detailed article provides a comprehensive overview of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C42H61N13O16 |
|---|---|
Molekulargewicht |
1004.0 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H61N13O16/c1-20(2)33(55-34(63)23(43)15-31(59)60)40(69)50-25(10-11-30(57)58)36(65)51-26(13-21-7-4-3-5-8-21)37(66)49-24(9-6-12-47-42(44)45)35(64)52-27(14-22-17-46-19-48-22)38(67)53-28(16-32(61)62)39(68)54-29(18-56)41(70)71/h3-5,7-8,17,19-20,23-29,33,56H,6,9-16,18,43H2,1-2H3,(H,46,48)(H,49,66)(H,50,69)(H,51,65)(H,52,64)(H,53,67)(H,54,68)(H,55,63)(H,57,58)(H,59,60)(H,61,62)(H,70,71)(H4,44,45,47)/t23-,24-,25-,26-,27-,28-,29-,33-/m0/s1 |
InChI-Schlüssel |
FHOKYOBCKYAJIS-ZDRVBFMLSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


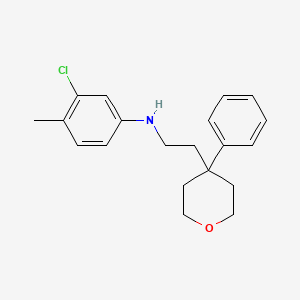


![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)
![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)



